2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine
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Overview
Description
2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is an organic compound with the molecular formula C14H9Cl2N3 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a naphthyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with naphthalen-2-amine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .
Scientific Research Applications
2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: This compound has a similar structure but with an isopropylsulfonyl group instead of a naphthyl group.
2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: Another similar compound with a dimethylphosphoryl group.
Uniqueness: 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is unique due to the presence of the naphthyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H9Cl2N3 |
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Molecular Weight |
290.1 g/mol |
IUPAC Name |
2,5-dichloro-N-naphthalen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-8-17-14(16)19-13(12)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,18,19) |
InChI Key |
LZZMIENKDOWTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=NC=C3Cl)Cl |
Origin of Product |
United States |
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